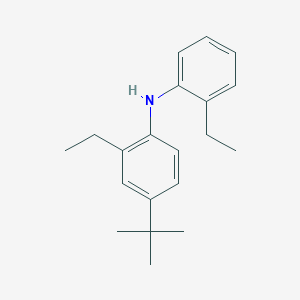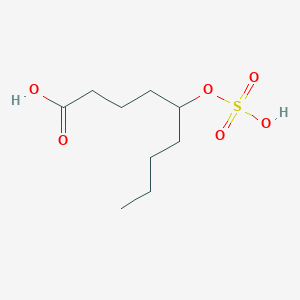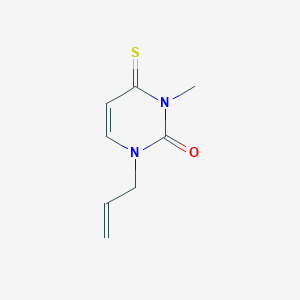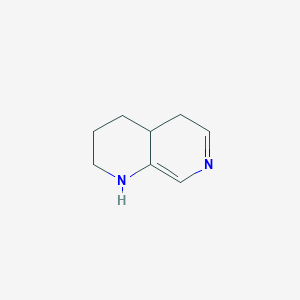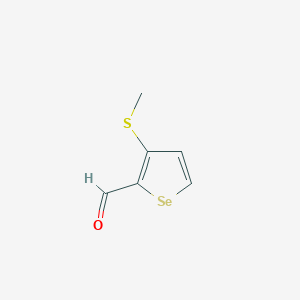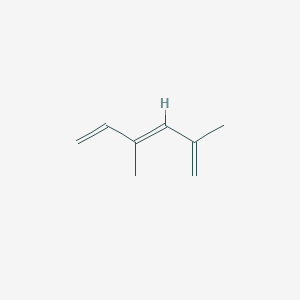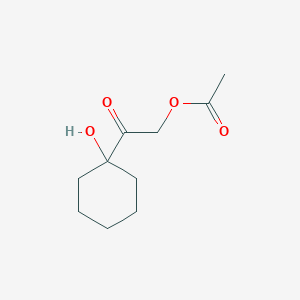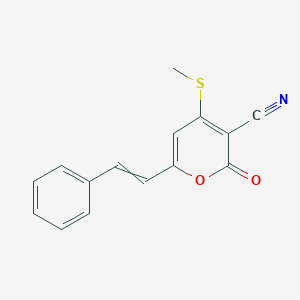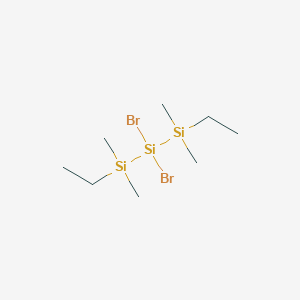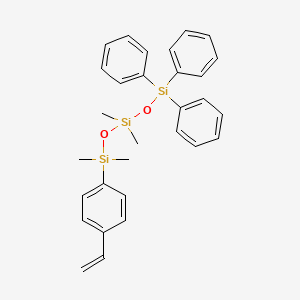
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane is a unique organosilicon compound that features a trisiloxane backbone with phenyl and ethenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane typically involves the hydrosilylation reaction of 1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane with 4-vinylphenyl compounds. The reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro, sulfonyl, and halogenated phenyl derivatives.
科学的研究の応用
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a component in medical devices and implants, owing to its stability and inertness.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and chemical resistance.
作用機序
The mechanism of action of 1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane involves its interaction with molecular targets through its ethenyl and phenyl groups. The ethenyl group can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. The phenyl groups can engage in π-π interactions with aromatic compounds, contributing to the stability and functionality of the resulting materials.
類似化合物との比較
Similar Compounds
1,2-Bis(4-ethenylphenyl)ethane: Similar structure but lacks the trisiloxane backbone.
1-(4-Vinylphenyl)ethanone: Contains a carbonyl group instead of the trisiloxane backbone.
4-Vinylphenylboronic acid: Contains a boronic acid group instead of the trisiloxane backbone.
Uniqueness
1-(4-Ethenylphenyl)-1,1,3,3-tetramethyl-5,5,5-triphenyltrisiloxane is unique due to its trisiloxane backbone, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring high-performance materials with enhanced durability and resistance to harsh conditions.
特性
CAS番号 |
114556-28-4 |
|---|---|
分子式 |
C30H34O2Si3 |
分子量 |
510.8 g/mol |
IUPAC名 |
[dimethyl(triphenylsilyloxy)silyl]oxy-(4-ethenylphenyl)-dimethylsilane |
InChI |
InChI=1S/C30H34O2Si3/c1-6-26-22-24-27(25-23-26)33(2,3)31-34(4,5)32-35(28-16-10-7-11-17-28,29-18-12-8-13-19-29)30-20-14-9-15-21-30/h6-25H,1H2,2-5H3 |
InChIキー |
ZENCGRCRHYEWQF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=C(C=C1)C=C)O[Si](C)(C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


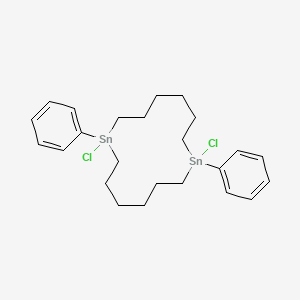
![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
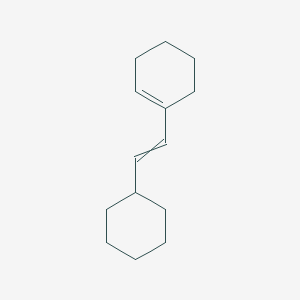

![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
